molecular formula C12H17FO7 B12842113 Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate CAS No. 6935-49-5

Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate

Cat. No.: B12842113
CAS No.: 6935-49-5
M. Wt: 292.26 g/mol
InChI Key: RSYSWZRHRYIUNQ-UHFFFAOYSA-N
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Description

Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate is a chemical compound with the molecular formula C12H17FO7 It is known for its unique structure, which includes an acetyloxy group, a fluoro group, and a butanedioate ester

Preparation Methods

The synthesis of Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate typically involves multiple steps. One common method includes the esterification of butanedioic acid derivatives with appropriate alcohols in the presence of acid catalysts. The introduction of the fluoro group can be achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST). The acetyloxy group is often introduced via acetylation reactions using acetic anhydride and a base such as pyridine. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluoro group.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester bonds, yielding the corresponding carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction .

Scientific Research Applications

Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates. The fluoro group can participate in nucleophilic substitution reactions, altering the compound’s reactivity. These interactions can affect biological pathways, enzyme activities, and cellular processes .

Comparison with Similar Compounds

Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.

Properties

CAS No.

6935-49-5

Molecular Formula

C12H17FO7

Molecular Weight

292.26 g/mol

IUPAC Name

dimethyl 2-(1-acetyloxy-2-methylpropyl)-2-fluoro-3-oxobutanedioate

InChI

InChI=1S/C12H17FO7/c1-6(2)9(20-7(3)14)12(13,11(17)19-5)8(15)10(16)18-4/h6,9H,1-5H3

InChI Key

RSYSWZRHRYIUNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(=O)C(=O)OC)(C(=O)OC)F)OC(=O)C

Origin of Product

United States

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